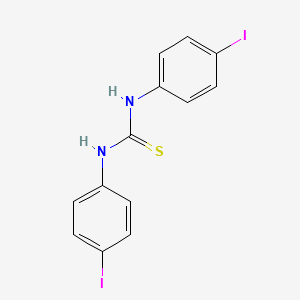
1,3-Bis(4-iodophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-iodophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-iodophenyl groups attached to the nitrogen atoms, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)thiourea can be synthesized through the reaction of 4-iodoaniline with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an appropriate amine. The general synthetic route involves the following steps:
Formation of Isothiocyanate Intermediate: 4-iodoaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) to form 4-iodophenyl isothiocyanate.
Reaction with Amine: The isothiocyanate intermediate is then reacted with an amine, such as aniline, to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The purification process may involve techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
1,3-Bis(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The thiourea core can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation, while reducing agents such as sodium borohydride (NaBH₄) are used for reduction.
Complexation Reactions: Metal salts such as copper(II) sulfate (CuSO₄) or nickel(II) chloride (NiCl₂) are used for complexation reactions.
Major Products Formed
Substitution Reactions: Substituted thiourea derivatives with various functional groups.
Oxidation and Reduction: Sulfonyl and thiol derivatives.
Complexation Reactions:
科学研究应用
1,3-Bis(4-iodophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various substituted thiourea derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and metal complexes for catalysis.
作用机制
The mechanism of action of 1,3-Bis(4-iodophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,3-Bis(4-aminophenyl)thiourea: Similar structure but with amino groups instead of iodine atoms.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of iodine atoms.
1,3-Bis(4-bromophenyl)thiourea: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,3-Bis(4-iodophenyl)thiourea is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogen atoms.
属性
CAS 编号 |
2059-77-0 |
|---|---|
分子式 |
C13H10I2N2S |
分子量 |
480.11 g/mol |
IUPAC 名称 |
1,3-bis(4-iodophenyl)thiourea |
InChI |
InChI=1S/C13H10I2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |
InChI 键 |
PIGTZXNNGMZPBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)


![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)



![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
